
4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide
Overview
Description
4-(2,4-Dichlorophenoxy)-N-pyrimidin-2-ylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a pyrimidinyl butanamide moiety. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under specific conditions. The process begins with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with butyric acid derivatives in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-pyrimidin-2-ylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-N-pyrimidin-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the formulation of herbicides and pesticides
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound affects various pathways, including the regulation of gene expression related to auxin response .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.
Mecoprop (MCPP): A phenoxy herbicide with a methyl group substitution
Uniqueness
4-(2,4-Dichlorophenoxy)-N-pyrimidin-2-ylbutanamide is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Its pyrimidinyl butanamide moiety differentiates it from other phenoxy herbicides, providing unique interactions with molecular targets and pathways in plants .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-10-4-5-12(11(16)9-10)21-8-1-3-13(20)19-14-17-6-2-7-18-14/h2,4-7,9H,1,3,8H2,(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLSXDRGJETNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330347 | |
Record name | 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314053-83-3 | |
Record name | 4-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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